molecular formula C5H6N4O3 B14611463 2,6-diamino-3-nitro-1H-pyridin-4-one CAS No. 60282-69-1

2,6-diamino-3-nitro-1H-pyridin-4-one

Cat. No.: B14611463
CAS No.: 60282-69-1
M. Wt: 170.13 g/mol
InChI Key: UIGBMJVPPJUUPZ-UHFFFAOYSA-N
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Description

2,6-Diamino-3-nitro-1H-pyridin-4-one is a heterocyclic compound with significant interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-nitro-1H-pyridin-4-one typically involves nitration and amination reactions. One common method is the nitration of 2,6-diaminopyridine using nitric acid under controlled conditions to introduce the nitro group at the 3-position . Another approach involves the reaction of 3-nitropyridine with ammonia or amines to introduce the amino groups at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-3-nitro-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Ammonia, primary and secondary amines.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Diaminopyridine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2,6-Diamino-3-nitro-1H-pyridin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-diamino-3-nitro-1H-pyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the application and the biological context .

Comparison with Similar Compounds

Uniqueness: 2,6-Diamino-3-nitro-1H-pyridin-4-one is unique due to the combination of amino and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in multiple scientific fields make it a compound of significant interest.

Properties

CAS No.

60282-69-1

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

2,6-diamino-3-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H6N4O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H5,6,7,8,10)

InChI Key

UIGBMJVPPJUUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=O)[N+](=O)[O-])N)N

Origin of Product

United States

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